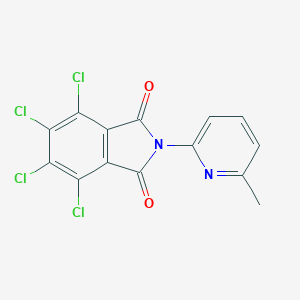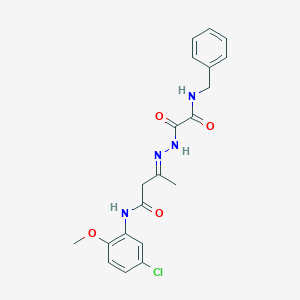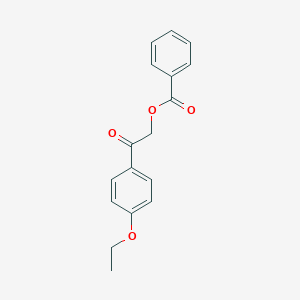
7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has shown promising results in various scientific studies. In
作用機序
The mechanism of action of 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the progression of cancer and neurological disorders. Additionally, this compound 1 has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of neurological disorders. Additionally, this compound 1 has been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1 in lab experiments is its potential therapeutic applications. However, one of the limitations of using this this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1. One possible direction is to explore its potential in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies can be conducted to understand the mechanism of action of this this compound and to identify potential targets for its therapeutic applications. Another future direction is to explore the synthesis of analogs of this compound 1 that may have improved solubility and potency.
Conclusion:
In conclusion, this compound 1 is a promising chemical this compound that has potential therapeutic applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound 1 in the treatment of various diseases.
合成法
The synthesis of 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 1 involves the reaction of 2-chlorobenzylamine with 8-bromo-1-octanethiol in the presence of potassium carbonate and dimethylformamide. The resulting product is then subjected to cyclization with 3-methylxanthine in the presence of sodium hydride and dimethyl sulfoxide. The final this compound is obtained after purification using column chromatography.
科学的研究の応用
Compound 1 has shown potential in various scientific research applications. One of the most promising applications of this 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is in the field of cancer research. Studies have shown that this compound 1 has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, this compound 1 has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases.
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-decylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O2S/c1-3-4-5-6-7-8-9-12-15-31-23-25-20-19(21(29)26-22(30)27(20)2)28(23)16-17-13-10-11-14-18(17)24/h10-11,13-14H,3-9,12,15-16H2,1-2H3,(H,26,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXUIRRMNMESNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404482.png)
![N-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404484.png)
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid [3-nitro-5-(pyridin-3-y](/img/structure/B404485.png)
![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404487.png)
![phenyl 3-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-2-phenylacrylate](/img/structure/B404491.png)
![8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B404492.png)
![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)

![ethyl 2-(decanoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B404496.png)
![Acetic acid N'-butyl-N'-(4-chloro-6-isopropylamino-[1,3,5]triazin-2-yl)-hydrazide](/img/structure/B404498.png)
![3-{[2-(4-Methoxy-phenoxy)-acetyl]-hydrazono}-N-(4-methoxy-phenyl)-butyramide](/img/structure/B404499.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)
